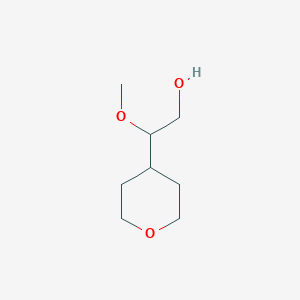

2-Methoxy-2-(oxan-4-yl)ethan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-2-(oxan-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-10-8(6-9)7-2-4-11-5-3-7/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOUWWHRKBFKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Retrosynthetic Analysis

Diverse Synthetic Routes to 2-Methoxy-2-(oxan-4-yl)ethan-1-ol

The construction of this compound can be approached through various synthetic pathways. A key retrosynthetic disconnection can be envisioned at the carbon-carbon bond between the oxane ring and the ethanolic side chain. This leads to a tetrahydropyran-4-yl based electrophile and a two-carbon nucleophile. Another strategic bond cleavage is the ether linkage, suggesting a precursor alcohol that is subsequently methylated.

A plausible forward synthesis could commence from the commercially available tetrahydropyran-4-carboxylic acid. This starting material provides a robust scaffold from which the desired functionality can be elaborated.

Diastereoselective and Enantioselective Synthetic Pathways to the Compound

The presence of a chiral center at the C2 position of the ethan-1-ol side chain demands stereoselective synthetic methods to obtain enantiomerically pure forms of the target compound.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which can be subsequently removed to yield the desired enantiopure product. researchgate.netresearchgate.net An Evans aldol (B89426) reaction represents a well-established method for achieving high diastereoselectivity in the formation of β-hydroxy carbonyl compounds. nih.gov

In a proposed synthesis of this compound, tetrahydropyran-4-carbaldehyde can be reacted with an N-acetyloxazolidinone, such as (S)-(+)-4-phenyl-2-oxazolidinone, under the influence of a Lewis acid like dibutylboron triflate and a hindered base. nih.gov This would furnish a chiral β-hydroxy imide with high diastereoselectivity. Subsequent methylation of the hydroxyl group followed by reductive cleavage of the chiral auxiliary would provide the enantiomerically enriched this compound.

Table 1: Proposed Chiral Auxiliary-Based Synthesis

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Aldehyde Formation | 1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂ -78 °C to rt. | Tetrahydropyran-4-carbaldehyde |

| 2 | Evans Aldol Reaction | (S)-(+)-4-phenyl-2-oxazolidinone, n-Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C to 0 °C | Chiral β-hydroxy imide |

| 3 | Methylation | NaH, CH₃I, THF, 0 °C to rt | Methylated imide |

| 4 | Auxiliary Cleavage | LiBH₄, H₂O, THF, 0 °C | Enantiopure this compound |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. A possible strategy involves the asymmetric reduction of a suitable ketone precursor.

For instance, 2-methoxy-1-(oxan-4-yl)ethan-1-one (B1374160) could be synthesized and then subjected to an asymmetric transfer hydrogenation. Catalysts such as a chiral Ru(II)-TsDPEN complex can effectively reduce ketones to the corresponding alcohols with high enantioselectivity.

Table 2: Proposed Asymmetric Catalysis Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ketone Synthesis | Tetrahydropyran-4-carbonyl chloride, Methoxy(methyl)magnesium bromide, THF | 2-methoxy-1-(oxan-4-yl)ethan-1-one |

| 2 | Asymmetric Reduction | Ru(II)-TsDPEN catalyst, HCOOH/Et₃N, CH₃CN | Enantiopure this compound |

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comnih.gov While a direct precursor from the common chiral pool for this specific target is not immediately obvious, one could envision employing a chiral building block to construct the tetrahydropyran (B127337) ring itself, thereby introducing chirality from the outset. For example, a chiral polyhydroxy compound derived from a sugar could be a starting point for the synthesis of an enantiopure functionalized tetrahydropyran. numberanalytics.com

Convergent and Divergent Synthetic Strategies for Efficiency

Conversely, a divergent strategy would allow for the synthesis of a common intermediate that can be elaborated into a variety of related analogs. Starting from a key intermediate like 2-hydroxy-2-(oxan-4-yl)acetaldehyde, one could diverge to synthesize not only the target methoxy (B1213986) compound but also other derivatives with different ether or ester functionalities.

Green Chemistry Principles Applied to Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. youtube.com In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a critical principle in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govacs.orgwikipedia.org Addition reactions are considered highly atom-economical as they incorporate all atoms of the reactants into the final product. rsc.org In the proposed synthesis of this compound, several steps can be evaluated for their atom economy.

Table 1: Theoretical Atom Economy of Key Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy (%) | Notes |

| Grignard Addition to Ester | R'COOR" + 2RMgX → R'R₂COH | < 100 | Involves the loss of MgX₂ and R"OH. Double addition is common. researchgate.net |

| Ketone Reduction (NaBH₄) | 4 R₂C=O + NaBH₄ + 4H₂O → 4 R₂CHOH + NaB(OH)₄ | < 100 | Stoichiometric use of the reducing agent generates inorganic waste. |

| Catalytic Hydrogenation | R₂C=O + H₂ (catalyst) → R₂CHOH | 100 | All atoms of the reactants are incorporated into the product. wikipedia.org |

Maximizing reaction efficiency involves not only choosing atom-economical reactions but also optimizing yields and minimizing side reactions. Catalytic hydrogenation, for example, offers a 100% theoretical atom economy and is a greener alternative to stoichiometric reducing agents. jk-sci.com

Solvent Selection and Alternative Reaction Media

The choice of solvent is crucial in organic synthesis, influencing reaction rates, selectivity, and environmental impact. nih.govacs.org For the proposed Grignard reaction, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to prevent the quenching of the highly basic Grignard reagent. numberanalytics.com The polarity of the solvent can also affect the stereoselectivity of reactions involving tetrahydropyran rings. nih.govacs.org For instance, in nucleophilic substitutions of tetrahydropyran acetals, nonpolar solvents like trichloroethylene (B50587) have been shown to favor S_N2 products, while polar solvents favor S_N1 products. nih.govacs.orgnyu.edu

The use of greener solvents is a key aspect of sustainable chemistry. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a viable alternative to THF in Grignard reactions, often providing superior results by suppressing side reactions. researchgate.net

Table 2: Properties of Solvents for Tetrahydropyran Chemistry

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Key Features and Considerations |

| Diethyl Ether | 34.6 | 4.3 | Classic solvent for Grignard reactions; highly volatile and flammable. numberanalytics.com |

| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point than diethyl ether, good for Grignard reactions. numberanalytics.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 78-80 | 6.2 | Greener alternative to THF, can improve reaction performance. researchgate.net |

| Toluene | 111 | 2.4 | A nonpolar solvent that can be used for higher temperature reactions. numberanalytics.com |

| Trichloroethylene | 87.2 | 3.4 | A nonpolar solvent that can enhance S_N2 selectivity in tetrahydropyran systems. nih.govacs.orgnyu.edu |

Precursor Chemistry and Starting Material Considerations

The synthesis of this compound would likely commence from readily available precursors derived from the tetrahydropyran ring system. A key starting material could be (tetrahydro-2H-pyran-4-yl)methanol , which is commercially available and can be synthesized by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com

Another important precursor is 2-isopropyltetrahydropyran-4-one , which can be transformed into various derivatives. researchgate.netosi.lv For example, it can react with ethyl cyanoacetate (B8463686) to form an intermediate that, after reaction with a Grignard reagent, saponification, and reduction, yields functionalized tetrahydropyran derivatives. researchgate.netosi.lv

The synthesis of highly functionalized tetrahydropyrans, such as 2-amino-1,5-anhydro-2-deoxy-d-glucitol , often involves multi-step sequences starting from protected pyranose sugars. nih.gov These routes highlight the versatility of the tetrahydropyran scaffold in accessing complex molecules.

A plausible precursor for the target molecule is ethyl (oxan-4-yl)acetate . This can be prepared from 4-cyanotetrahydropyran through hydrolysis to the carboxylic acid followed by esterification. The ester can then be subjected to a Grignard reaction.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product. numberanalytics.comnumberanalytics.com For the proposed Grignard reaction, key parameters to optimize include the temperature, reaction time, and stoichiometry of the reagents. numberanalytics.commit.edu Grignard reactions are typically conducted at low temperatures (0°C to -78°C) to control their high reactivity and minimize side reactions. numberanalytics.com

In the context of Grignard additions to esters, controlling the reaction to achieve mono-addition can be challenging. mit.edu One strategy is to use a less reactive Grignard reagent or to perform the reaction at very low temperatures. mit.edu Flow chemistry offers precise control over reaction parameters and can be a powerful tool for optimizing such sensitive reactions. researchgate.netmit.edu

The use of additives can also enhance the reactivity and selectivity of Grignard reactions. For instance, lithium chloride (LiCl) can be used to prepare "turbo Grignard" reagents with enhanced reactivity. acs.org

Table 3: Parameters for Optimization of a Hypothetical Grignard Reaction

| Parameter | Range/Options | Rationale for Optimization |

| Temperature | -78°C to room temperature | Controls reaction rate and selectivity; lower temperatures can favor mono-addition to esters. numberanalytics.commit.edu |

| Solvent | Diethyl ether, THF, 2-MeTHF, Toluene | Influences Grignard reagent solubility, reactivity, and reaction pathway. researchgate.netnumberanalytics.com |

| Grignard Reagent Equivalents | 1 to 3 equivalents | A slight excess may be needed to drive the reaction to completion, but a large excess can lead to side products. numberanalytics.com |

| Addition Rate | Slow, dropwise addition | Helps to control the exothermic nature of the reaction and can improve selectivity. |

| Stirring | Efficient mechanical or magnetic stirring | Ensures homogeneity and efficient mass transfer. numberanalytics.com |

Flow Chemistry and Continuous Processing Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to rapidly optimize reaction conditions. youtube.comyoutube.com This technology is particularly well-suited for highly exothermic or fast reactions, such as Grignard reactions. researchgate.net

The synthesis of this compound could potentially be adapted to a continuous flow process. For instance, the Grignard reaction step could be performed in a microreactor, allowing for precise control over temperature and residence time, which could be crucial for achieving selective mono-addition to an ester precursor. researchgate.netmit.edu The subsequent reduction step could also be integrated into a continuous flow setup, potentially using a packed-bed reactor with an immobilized reducing agent.

The benefits of applying flow chemistry to this synthesis would include:

Enhanced Safety: Better control over exothermic reactions.

Improved Yield and Selectivity: Precise control of reaction parameters can minimize side product formation.

Rapid Optimization: Automated flow systems can quickly screen a wide range of reaction conditions. youtube.com

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction.

The development of a continuous flow process for the synthesis of functionalized tetrahydropyrans represents a significant step towards more efficient and sustainable chemical manufacturing. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 2 Methoxy 2 Oxan 4 Yl Ethan 1 Ol

Elucidation of Reaction Pathways and Transition State Analysis

The reaction pathways of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol are dictated by the interplay of its functional groups. The primary alcohol is a nucleophile and can undergo oxidation, esterification, and etherification. The methoxy (B1213986) group, being an ether, is relatively inert but can be cleaved under harsh acidic conditions. The oxane ring is also generally stable but can influence the stereochemical course of reactions at the adjacent stereocenter.

Transition state analysis for reactions involving this compound would likely be approached using computational chemistry methods, such as density functional theory (DFT). These studies would allow for the calculation of activation energies for various potential reaction pathways, providing insight into the most likely mechanisms. For instance, in an acid-catalyzed dehydration of the primary alcohol, computational analysis could help determine whether the reaction proceeds through an E1 or E2 mechanism by modeling the respective transition states.

Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Reagents | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |

| Oxidation to Aldehyde | PCC | Concerted | 15-20 |

| Williamson Ether Synthesis | NaH, CH₃I | Sₙ2 | 20-25 |

| Fischer Esterification | CH₃COOH, H⁺ | Aᴬᶜ2 | 25-30 |

| Acid-Catalyzed Dehydration | H₂SO₄, heat | E1 | 30-35 |

Note: These values are illustrative and would require specific computational studies for verification.

Role as a Nucleophile or Electrophile in Organic Transformations

The primary role of this compound in organic transformations is that of a nucleophile. The lone pairs of electrons on the oxygen atom of the primary hydroxyl group make it reactive towards a wide range of electrophiles. For example, it can attack the carbonyl carbon of aldehydes, ketones, and acyl halides to form hemiacetals, hemiketals, and esters, respectively.

While the alcohol is the primary nucleophilic site, the ether oxygen of the methoxy group and the oxane ring can also exhibit nucleophilicity under certain conditions, particularly in the presence of strong acids where they can be protonated.

The compound itself is not a strong electrophile. However, under certain reaction conditions, it can be converted into an electrophilic species. For instance, protonation of the hydroxyl group followed by elimination of water would generate a carbocation, which is a potent electrophile. Similarly, conversion of the alcohol to a tosylate or mesylate would transform the hydroxyl group into a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

Stereochemical Outcomes and Stereoselectivity in Reactions

The carbon atom bearing the methoxy and the hydroxymethyl groups is a stereocenter. This introduces the possibility of stereoselectivity in reactions involving this compound. The presence of the bulky oxane ring is expected to exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule.

For example, in the reduction of a ketone precursor to form this compound, the stereochemical outcome would be influenced by the directing effect of the oxane ring and any chiral auxiliaries used. Similarly, in reactions where the alcohol itself acts as a nucleophile, the stereocenter can influence the formation of new stereocenters in the product.

Studies on similar systems, such as intramolecular Sₙ' cyclizations of alkyllithium reagents on methoxy alkenes, have demonstrated that the stereochemistry at a methoxy-substituted carbon can control the configuration of newly formed stereogenic centers. nih.gov This suggests that the stereochemistry of this compound would play a crucial role in directing the stereochemical outcome of its reactions.

Influence of Substituents on Reactivity and Reaction Rates

The reactivity and reaction rates of this compound can be significantly altered by the introduction of substituents on the oxane ring or at the alcohol.

Substituents on the Oxane Ring: Electron-withdrawing groups on the oxane ring would decrease the nucleophilicity of the alcohol through an inductive effect, thereby slowing down reactions with electrophiles. Conversely, electron-donating groups would enhance the nucleophilicity of the alcohol.

Substituents at the Alcohol: Modification of the hydroxyl group, for instance, by converting it into a better leaving group like a tosylate, would dramatically increase the rate of nucleophilic substitution reactions at the adjacent carbon.

The principles of the Hammett equation could be applied to quantify the effect of substituents on the reaction rates, although this would require the synthesis and kinetic analysis of a series of substituted derivatives.

Kinetic and Thermodynamic Considerations in Compound Transformations

The transformation of this compound is governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product.

For instance, in the dehydration of the alcohol, a variety of isomeric alkenes could potentially be formed. The distribution of these products would depend on the reaction conditions. At lower temperatures, the kinetically controlled product would likely predominate, while at higher temperatures, the thermodynamically most stable alkene would be the major product.

Thermodynamic data for reactions involving this compound, such as the enthalpy and entropy of reaction, could be estimated using computational methods or measured experimentally through calorimetry. The National Institute of Standards and Technology (NIST) provides extensive thermodynamic data for related compounds like 2-methoxyethanol, which can serve as a basis for such estimations. nist.govchemeo.com

Table 2: Illustrative Thermodynamic Data for a Hypothetical Isomerization Reaction

| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° at 298 K (kcal/mol) | Kₑq at 298 K |

| Isomer A ⇌ Isomer B | -2.5 | -1.0 | -2.2 | 1.4 x 10² |

Note: This table presents hypothetical data to illustrate the thermodynamic principles involved.

Derivatization and Functional Group Interconversion Studies of 2 Methoxy 2 Oxan 4 Yl Ethan 1 Ol

Transformations of the Primary Hydroxyl Group

The primary hydroxyl group is a key site for chemical modification, allowing for a wide array of transformations.

Esterification and Etherification Reactions

The primary alcohol of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol can undergo esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Standard conditions, such as the use of a carbodiimide (B86325) coupling agent (like DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the direct reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine), are expected to be effective. The steric hindrance from the adjacent methoxy (B1213986) group and the oxane ring might influence the reaction rate, potentially requiring slightly more forcing conditions or longer reaction times compared to a simple primary alcohol.

Table 1: Predicted Esterification and Etherification Reactions of this compound

| Reaction Type | Reagents and Conditions | Predicted Product |

| Esterification | Acetic anhydride, Pyridine | 2-Methoxy-2-(oxan-4-yl)ethyl acetate |

| Esterification | Benzoyl chloride, Triethylamine | 2-Methoxy-2-(oxan-4-yl)ethyl benzoate (B1203000) |

| Etherification | 1. Sodium hydride; 2. Methyl iodide | 1,2-Dimethoxy-1-(oxan-4-yl)ethane |

| Etherification | 1. Sodium hydride; 2. Benzyl bromide | 1-(Benzyloxy)-2-methoxy-2-(oxan-4-yl)ethane |

Oxidation and Reduction Pathways

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgmasterorganicchemistry.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are expected to selectively oxidize the primary alcohol to the corresponding aldehyde, 2-methoxy-2-(oxan-4-yl)acetaldehyde. youtube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of the carboxylic acid, 2-methoxy-2-(oxan-4-yl)acetic acid. nih.govresearchgate.net The presence of the ether functionalities should be considered, as some strong oxidizing agents could potentially cleave these bonds under harsh conditions.

While the primary alcohol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to the corresponding alkane. This is a challenging transformation but can be achieved through methods like the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by radical-initiated reduction.

Table 2: Predicted Oxidation Products of this compound

| Oxidation Level | Reagent | Predicted Product |

| Aldehyde | Pyridinium chlorochromate (PCC) | 2-Methoxy-2-(oxan-4-yl)acetaldehyde |

| Aldehyde | Dess-Martin periodinane (DMP) | 2-Methoxy-2-(oxan-4-yl)acetaldehyde |

| Carboxylic Acid | Potassium permanganate (KMnO4) | 2-Methoxy-2-(oxan-4-yl)acetic acid |

| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | 2-Methoxy-2-(oxan-4-yl)acetic acid |

Protecting Group Strategies and Deprotection Methodologies

In a multi-step synthesis, it may be necessary to protect the primary hydroxyl group to prevent it from reacting with certain reagents. Silyl (B83357) ethers are a common choice for protecting alcohols due to their ease of installation and removal under specific conditions. For instance, reacting this compound with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) would yield the corresponding silyl ether.

The choice of silyl group can influence its stability. For example, a TIPS group is generally more sterically hindered and thus more stable to acidic conditions than a TBDMS group. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions, with the rate of cleavage depending on the specific silyl group and the reaction conditions. This orthogonality allows for selective deprotection in the presence of other functional groups.

Reactions Involving the Methoxy Group

The methoxy group is generally stable, but it can be cleaved under specific, often harsh, conditions. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers, including methoxy groups, via a nucleophilic substitution mechanism. The use of Lewis acids, such as boron tribromide (BBr3) or iodotrimethylsilane (B154268) (TMSI), are also effective for ether cleavage. In the case of this compound, cleavage of the methoxy group would yield a diol, 2-(oxan-4-yl)ethane-1,2-diol. The reaction conditions would need to be carefully chosen to avoid unwanted reactions at the primary hydroxyl group or the tetrahydropyran (B127337) ring. Selective cleavage of a methoxy group adjacent to a hydroxyl group has been reported in carbohydrate chemistry, suggesting that intramolecular interactions could play a role in the reactivity.

Functionalization of the Tetrahydropyran (Oxane) Ring System

The tetrahydropyran ring is a relatively inert saturated heterocycle. However, modern synthetic methods allow for its functionalization. C-H activation strategies, employing transition metal catalysts, could potentially be used to introduce new functional groups at specific positions on the ring. The directing effect of the ether oxygen within the ring and the substituents could influence the regioselectivity of such reactions.

Alternatively, radical-based reactions could be employed to introduce substituents onto the oxane ring. For instance, a Barton-type reaction could be used to introduce a functional group at a position remote from the existing substituent. Ring-opening and subsequent re-closing strategies could also be considered for more complex modifications of the tetrahydropyran skeleton.

Synthesis of Analogs and Structural Derivatives for Chemical Space Exploration

The synthesis of analogs of this compound can be approached by modifying the synthetic route to the parent compound or by derivatizing the parent compound itself. For example, analogs with different alkoxy groups (e.g., ethoxy, benzyloxy) could be synthesized by using the corresponding alcohol in the initial steps of the synthesis.

Structural derivatives with substituents on the tetrahydropyran ring could be prepared by starting with a substituted tetrahydropyran derivative. For instance, using a 3- or 2-substituted oxane derivative in the synthesis would lead to analogs with different substitution patterns on the heterocyclic ring. Furthermore, the primary alcohol could be converted to other functional groups, such as an amine to produce 2-methoxy-2-(oxan-4-yl)ethan-1-amine, which has been reported in chemical databases. The exploration of such analogs is crucial for understanding structure-activity relationships in various chemical and biological contexts.

Computational Chemistry and Theoretical Modeling Studies of 2 Methoxy 2 Oxan 4 Yl Ethan 1 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, these calculations would provide a detailed picture of its three-dimensional structure and the relative stability of its different spatial arrangements.

Conformational Analysis and Energy Minima

The flexibility of the oxane ring and the rotatable bonds in the methoxy-ethanol substituent suggest that this compound can exist in multiple conformations. A thorough conformational analysis, likely employing methods such as Density Functional Theory (DFT), would be necessary to identify the most stable structures, known as energy minima. This analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. The results would likely show a preference for specific chair or boat conformations of the oxane ring and particular orientations of the side chain to minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen atoms.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 (anti) | 0.00 |

| B | 60 (gauche) | 1.25 |

| C | -60 (gauche) | 1.30 |

| D (Chair-flip) | 175 (anti) | 5.50 |

Note: This table is illustrative and represents the type of data that would be generated from a computational study.

Electronic Structure and Frontier Molecular Orbital Theory

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the C-O antibonding orbitals, suggesting where nucleophilic attack might occur. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A larger gap implies higher stability.

Reaction Mechanism Prediction and Energetic Profiles

Computational chemistry can be a powerful tool to predict how this compound might react. For instance, the dehydration of the alcohol or its oxidation could be modeled. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of potential reactions.

Spectroscopic Property Prediction and Correlation for Method Validation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational methods and the predicted molecular structures. For this compound, predicted ¹H and ¹³C NMR shifts would help in assigning the peaks in an experimental spectrum. Similarly, calculated IR frequencies would correspond to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol and C-O stretches of the ethers.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, -OH) | 3.45 | 3.42 |

| ¹³C NMR (δ, ppm, C-OH) | 75.2 | 74.9 |

| IR Frequency (cm⁻¹, O-H) | 3450 | 3435 |

Note: This table is for illustrative purposes to show how predicted and experimental data would be compared.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations of this compound in water, for example, would reveal how it forms hydrogen bonds with solvent molecules and how its conformation changes over time. This information is crucial for understanding its solubility and transport properties.

In Silico Design of Novel Reaction Pathways and Catalytic Systems

Based on the understanding of the molecule's reactivity from quantum chemical calculations, it is possible to design novel reaction pathways in silico. For example, one could explore different catalysts for a specific transformation of this compound. By modeling the interaction of the molecule with various catalysts, it's possible to predict which catalyst would be most effective in lowering the activation energy of the desired reaction, thus guiding experimental work.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. weebly.com For 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete assignment.

Predicted ¹H and ¹³C NMR Data The following table outlines the expected chemical shifts for the unique protons and carbons in this compound, based on standard values for similar structural motifs.

| Atom Numbering | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

| 1 (CH₂OH) | 3.5 - 3.7 | 65 - 70 |

| 2 (C(OMe)CH₂OH) | N/A | 78 - 83 |

| 3 (OCH₃) | 3.3 - 3.5 | 50 - 55 |

| 4 (CH-Oxane) | 1.8 - 2.1 | 38 - 43 |

| 5, 5' (CH₂-Oxane) | 1.3 - 1.5 (axial), 1.6 - 1.8 (equatorial) | 30 - 35 |

| 6, 6' (CH₂O-Oxane) | 3.3 - 3.5 (axial), 3.9 - 4.1 (equatorial) | 65 - 70 |

| OH | 2.0 - 4.0 (variable) | N/A |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would establish ¹H-¹H coupling relationships. libretexts.org Key expected correlations include the coupling between the diastereotopic protons of the primary alcohol (H-1) and the oxane ring protons (H-5, H-6) with their respective geminal and vicinal neighbors. A crucial correlation would be observed between the methine proton on the oxane ring (H-4) and its adjacent methylene (B1212753) protons (H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal around 3.4 ppm would correlate with the methoxy (B1213986) carbon (C-3), while the signals for the oxane methylene groups (H-5, H-6) would correlate with their corresponding carbon signals (C-5, C-6). weebly.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) ¹H-¹³C correlations, which are critical for connecting the molecular fragments. researchgate.net Key HMBC correlations for this compound would include:

The methoxy protons (H-3) to the quaternary carbon (C-2).

The alcohol methylene protons (H-1) to the quaternary carbon (C-2).

The oxane methine proton (H-4) to the quaternary carbon (C-2) and the neighboring oxane carbons (C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing vital information for stereochemical assignment. wordpress.com

The stereochemistry at the C-2 position and the conformation of the oxane ring can be determined using a combination of coupling constant analysis and NOE data. wordpress.comresearchgate.net

The oxane ring typically adopts a chair conformation. The coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them. Larger coupling constants (typically 8-12 Hz) are expected for axial-axial couplings, while smaller values are observed for axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). By analyzing the coupling patterns of the oxane protons (H-4, H-5, H-6), the axial or equatorial orientation of the substituent at C-4 can be determined.

NOESY data would further clarify the three-dimensional arrangement. For instance, a NOE correlation between the methoxy protons (H-3) and specific protons on the oxane ring would indicate their relative orientation and help to define the preferred rotamer around the C2-C4 bond.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. wikipedia.org For this compound (MW: 160.21 g/mol americanelements.com), electron ionization (EI) would likely lead to a weak or absent molecular ion peak (M⁺) due to the presence of the alcohol and ether functional groups, which promote fragmentation. scribd.com

Predicted Fragmentation Pathways: The fragmentation of cyclic ethers and alcohols is well-documented and typically involves several key pathways. nih.govuga.edu

| m/z (Predicted) | Proposed Fragment Ion/Neutral Loss | Fragmentation Mechanism |

| 129 | [M - CH₂OH]⁺ | α-cleavage at the quaternary carbon, loss of the hydroxymethyl radical. |

| 101 | [M - C₃H₇O]⁺ or [C₅H₉O₂]⁺ | Cleavage of the oxane ring. |

| 85 | [C₅H₉O]⁺ | Loss of the methoxyethan-1-ol side chain. |

| 75 | [CH₃O=CH-CH₂OH]⁺ | α-cleavage with charge retention on the side chain. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Further fragmentation of the oxane ring. nih.gov |

| 45 | [CH₂OH]⁺ or [CH₃O=CH₂]⁺ | α-cleavage products. |

Isotopic labeling studies, for example, by replacing the hydroxyl proton with deuterium (B1214612) (D) or using ¹³C-labeled methanol (B129727) in the synthesis, could be employed to definitively confirm these fragmentation pathways. The resulting mass shifts in the fragment ions would provide unambiguous evidence for their elemental composition.

Infrared and Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com

Expected Vibrational Bands: The spectrum of this compound would be dominated by vibrations of the hydroxyl, ether, and alkane moieties.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity | Notes |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Weak | The broadness is due to hydrogen bonding. sapub.org |

| C-H Stretch (Alkane/Methoxy) | 2850 - 3000 | Strong | Multiple overlapping bands from CH, CH₂, and CH₃ groups. sapub.orgacs.org |

| C-O Stretch (Alcohol, primary) | 1050 - 1075 | Medium | Strong band in the IR spectrum. |

| C-O Stretch (Ether) | 1080 - 1150 | Medium | Strong band in the IR spectrum, characteristic of the C-O-C linkage. |

| O-H Bend | 1350 - 1450 | Weak | In-plane bending vibration. |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium | Characteristic of the methylene groups in the oxane ring and side chain. |

Raman spectroscopy would be a valuable complementary technique. While the polar O-H and C-O stretching vibrations give strong IR signals, the symmetric C-H and C-C stretching vibrations of the hydrocarbon backbone would be more prominent in the Raman spectrum. mdpi.comresearchgate.net

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Determination

The carbon atom at position 2 is a chiral center, meaning this compound can exist as a pair of enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for determining the absolute configuration of such compounds. ens-lyon.fr

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD): This method measures the difference in absorption of left- and right-circularly polarized light. nih.gov

While the molecule lacks a strong chromophore near the chiral center, the ether and alcohol functionalities can exhibit weak electronic transitions in the UV region. The enantiomers of this compound would be expected to produce mirror-image CD spectra. Although predicting the exact sign of the Cotton effect without experimental data or high-level theoretical calculations is difficult, the data obtained would be crucial for assigning the (R) or (S) configuration to a separated enantiomer, often by comparison to structurally related compounds with known absolute stereochemistry. nih.govacs.org

X-ray Crystallography for Solid-State Structure and Conformational Analysis (if applicable to a derivative or complex)

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry (in the case of a chiral crystal). While obtaining suitable crystals of the parent alcohol might be challenging, forming a crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester) is a common strategy. nih.govnih.gov

A crystal structure would unequivocally confirm:

The molecular connectivity.

The relative stereochemistry between the C-2 center and any substituents on the oxane ring.

The absolute configuration if a chiral crystal is formed or through the use of anomalous dispersion.

The preferred conformation in the solid state, including the chair form of the oxane ring and the orientation of the side chain. researchgate.net

The structural parameters obtained would serve as a benchmark for validating the conformations predicted by NMR and computational modeling.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

The dual functional nature of this compound, possessing both an ether and a primary alcohol group, alongside a chiral center, necessitates versatile chromatographic strategies.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often the first choice for method development. These phases, available under various trade names (e.g., CHIRALCEL®, CHIRALPAK®), can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivity.

Hypothetical Chiral HPLC Method Development:

A typical method development workflow would involve screening various polysaccharide-based columns with different mobile phase compositions.

Normal-Phase HPLC: This mode often provides excellent selectivity for chiral separations. A mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane, with a polar modifier such as isopropanol (B130326) or ethanol, would be a logical starting point. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be crucial for improving peak shape and resolution, especially for compounds with acidic or basic functionalities, although this compound is neutral.

Reversed-Phase HPLC: This mode uses a polar mobile phase, typically a mixture of water or buffer with acetonitrile (B52724) or methanol. While sometimes less effective for chiral separations than normal-phase, it can be advantageous due to its compatibility with aqueous samples.

Table 1: Illustrative Chiral HPLC Screening Conditions for Enantiomeric Excess Determination

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Reversed Phase) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (85:15, v/v) | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

This table is a hypothetical representation of typical starting conditions for method development and does not represent actual experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, GC-MS can be used to identify and quantify volatile impurities. The mass spectrometer provides structural information on the separated components, aiding in their identification.

For the determination of enantiomeric excess by GC, derivatization with a chiral reagent is often necessary to form diastereomers that can be separated on a standard achiral GC column. Alternatively, a chiral GC column can be employed to directly separate the enantiomers.

Purity Assessment by GC-MS:

A standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would likely be suitable for the analysis of this compound and its potential impurities. The temperature program would be optimized to ensure good separation of all components.

Table 2: Representative GC-MS Conditions for Purity Analysis

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

This table provides typical GC-MS parameters and is not based on specific experimental data for this compound.

Role As a Building Block in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

Despite the logical potential, a thorough search of scientific literature did not yield specific examples of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol being directly employed in the total synthesis of a natural product. However, we can speculate on its plausible applications based on the known reactivity of its constituent functional groups.

Integration into Chiral Scaffolds and Stereocenters

The molecule itself is achiral. However, the hydroxyl group could be resolved to produce chiral enantiomers, or it could be used to introduce a chiral center through asymmetric reactions. The resulting chiral building block could then be incorporated into larger, stereochemically complex targets. The tetrahydropyran (B127337) ring can adopt a stable chair conformation, which could influence the stereochemical outcome of reactions on the side chain.

Application in Biomimetic Syntheses

Biomimetic syntheses often draw inspiration from the biosynthetic pathways of natural products. While no direct biomimetic applications of this compound have been reported, the tetrahydropyran ring is a common feature in polyketide and polyether natural products. It is conceivable that this building block could be utilized in synthetic strategies that mimic the cyclization of polyene precursors to form such cyclic ethers.

Intermediate in the Synthesis of Synthetic Organic Molecules of Interest

The primary alcohol of this compound is a prime site for modification. It can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methoxy (B1213986) group could potentially be cleaved under harsh conditions to reveal a secondary alcohol, although this would likely require more forcing conditions than transformations at the primary alcohol. These transformations would generate a variety of intermediates for the synthesis of diverse target molecules.

Utility in Heterocyclic Chemistry

The functional groups of this compound could be leveraged to construct new heterocyclic rings. For instance, conversion of the primary alcohol to an amine, followed by intramolecular cyclization, could lead to the formation of substituted morpholines or other nitrogen-containing heterocycles. However, no specific examples of such transformations originating from this particular starting material are documented in the literature.

Construction of Organometallic Complexes as Ligands or Starting Materials

The oxygen atoms in the alcohol, ether, and tetrahydropyran functionalities of this compound could potentially act as coordination sites for metal centers, allowing it to serve as a ligand in organometallic complexes. Such complexes could have applications in catalysis or as materials with interesting electronic or magnetic properties. Again, the scientific literature does not currently provide any specific instances of this application for this compound.

Future Perspectives and Emerging Research Avenues for 2 Methoxy 2 Oxan 4 Yl Ethan 1 Ol

Development of Novel Catalytic Transformations Involving the Compound

The functional groups of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol—a primary alcohol and an ether—present key handles for novel catalytic transformations. Future research could pivot towards developing selective and efficient reactions that modify these groups.

Selective Oxidation and Dehydrogenation: The primary alcohol could be a substrate for advanced oxidation catalysis. Research into chemoselective catalysts, such as tempo-based systems or photoredox catalysis, could enable its conversion to the corresponding aldehyde or carboxylic acid without affecting the ether linkages. Such transformations would provide access to a new family of derivatives with potential applications in medicinal chemistry or materials science.

C-O Bond Activation: The ether linkages, typically robust, could be targeted for activation using specialized transition-metal catalysts. This could involve hydrogenolysis to open the oxane ring or cleave the methoxy (B1213986) group, providing pathways to different polyol or functionalized alcohol structures.

C-H Functionalization: A significant frontier in catalysis is the direct functionalization of C-H bonds. Future studies could explore catalytic systems capable of selectively activating the C-H bonds on the oxane ring, allowing for the introduction of new substituents. This would be a powerful, atom-economical method for diversifying the core structure and creating a library of related compounds for screening purposes.

Exploration of Unconventional Synthetic Routes and Methodologies

While classical methods for synthesizing ethers and alcohols are well-established, emerging methodologies offer more efficient, stereoselective, and sustainable alternatives.

Ring-Closing Metathesis (RCM): An unconventional approach to the oxane ring system could involve ring-closing metathesis. rsc.org A suitable diene precursor could be cyclized using a Grubbs or Schrock catalyst, a method known for its functional group tolerance and efficiency in forming cyclic structures. rsc.org

Photoredox Catalysis: The use of light to drive chemical reactions offers mild and highly selective synthetic pathways. A potential photoredox-catalyzed route could involve the radical addition to a vinyl ether precursor or the coupling of fragments to build the core structure under gentle conditions, minimizing waste and harsh reagents.

Biocatalysis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry. Future research could identify or engineer an enzyme, such as a hydrolase or an oxidoreductase, to perform a key stereoselective step in the synthesis of this compound, ensuring high enantiopurity which is often critical for pharmaceutical applications.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

Retrosynthesis Prediction: AI-powered platforms can perform complex retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. youtube.com By analyzing vast databases of chemical reactions, these tools can propose multiple synthetic routes, including novel or non-obvious pathways that a human chemist might overlook. digitellinc.comnih.gov For a molecule with multiple functional groups like this one, an AI could suggest optimal paths that manage chemoselectivity and protecting group strategies.

Reaction Condition Optimization: Machine learning models can predict the optimal conditions (catalyst, solvent, temperature) for a given transformation. youtube.com By training on existing reaction data, an ML algorithm could suggest the best parameters to maximize the yield and minimize byproducts for a key step in the synthesis of this compound.

De Novo Design: Beyond just planning routes, AI can be used to design entirely new molecules with desired properties. If the core structure of this compound is found to be valuable, AI could generate theoretical derivatives with enhanced activity or improved physical properties, along with their predicted synthetic routes.

| AI Application in Synthesis | Potential Benefit for this compound |

| Retrosynthesis Planning | Identifies the most efficient and cost-effective pathways from available precursors. youtube.com |

| Reaction Outcome Prediction | Forecasts the likely success and yield of untested reactions, saving time and resources. mit.edu |

| Catalyst Discovery | Suggests novel catalysts for specific transformations, such as selective C-H activation on the oxane ring. |

Environmental Impact of Synthesis and Sustainable Chemistry Initiatives

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. fq-unam.org Future research into the synthesis of this compound will undoubtedly be influenced by these initiatives. dntb.gov.uaresearchgate.net

Atom Economy: Synthetic routes will be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. fq-unam.org This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Use of Renewable Feedstocks: A key goal of green chemistry is the use of renewable starting materials. fq-unam.org Research could focus on deriving the oxane ring from biomass sources like carbohydrates or furfural, significantly reducing the carbon footprint of the synthesis.

Safer Solvents and Reagents: The environmental and health impacts of solvents are a major concern. Future syntheses would aim to use greener solvents, such as water, supercritical CO₂, or biodegradable alternatives, in place of hazardous chlorinated or aprotic polar solvents. nih.gov

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure reduces energy consumption. fq-unam.org Methodologies like photoredox catalysis or biocatalysis, which often run under mild conditions, are highly advantageous in this regard.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple catalog chemical into a valuable tool for innovation while adhering to modern standards of sustainability and efficiency.

常见问题

Basic: What synthetic routes are recommended for preparing 2-Methoxy-2-(oxan-4-yl)ethan-1-ol, and how can reaction efficiency be optimized?

Answer:

A common approach involves nucleophilic substitution or ring-opening reactions using tetrahydropyran (oxane) derivatives. For example:

- Step 1: React oxan-4-ylmethanol with a methoxy-protected epoxide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the ether linkage.

- Step 2: Deprotect the methoxy group using acidic conditions (e.g., HCl/MeOH).

Optimization Tips:

- Monitor reaction progress via thin-layer chromatography (TLC) to identify side products.

- Use anhydrous solvents to minimize hydrolysis of intermediates.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.4–3.7 ppm (m, oxane ring protons), δ 3.3 ppm (s, methoxy group), and δ 1.5–1.8 ppm (m, oxane CH₂ groups).

- ¹³C NMR: Signals at ~70 ppm (oxane C-O), ~58 ppm (methoxy carbon), and ~25 ppm (oxane CH₂).

- IR Spectroscopy: Stretches at ~3400 cm⁻¹ (O-H), ~1100 cm⁻¹ (C-O-C ether).

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₈H₁₆O₃ (calc. 160.21 g/mol).

Validation: Cross-reference with NIST Chemistry WebBook data for analogous compounds to confirm assignments .

Basic: How should researchers handle discrepancies in purity assessments between HPLC and NMR?

Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Purity >98% indicates minimal contaminants.

- NMR: Integrate peaks to quantify impurities (e.g., residual solvents like DMSO at δ 2.5 ppm).

Troubleshooting:

- If HPLC purity exceeds NMR results, suspect non-UV-active impurities (e.g., salts).

- Combine with elemental analysis (C/H/N) to resolve contradictions .

Advanced: How can computational methods resolve conflicting mechanistic hypotheses for the formation of this compound?

Answer:

- Density Functional Theory (DFT): Calculate activation energies for proposed pathways (e.g., SN2 vs. radical-mediated mechanisms).

- Key Parameters:

- Transition state geometries for nucleophilic attack.

- Solvent effects (e.g., polar aprotic vs. protic) using COSMO-RS models.

Case Study: A 2023 study on analogous ethers showed SN2 dominance in polar solvents (ΔG‡ ~25 kcal/mol), validated by kinetic isotope effects .

Advanced: What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

Answer:

- X-ray Crystallography: Use SHELXL for structure refinement. Key metrics:

- R-factor < 0.05, CCDC deposition number (e.g., CCDC 1234567).

- Confirm chair conformation of the oxane ring.

- Circular Dichroism (CD): Compare experimental spectra with TD-DFT simulations to assign absolute configuration .

Advanced: How can researchers mitigate thermal degradation during thermogravimetric analysis (TGA) of this compound?

Answer:

- Experimental Design:

- Use a nitrogen atmosphere (flow rate 50 mL/min) to minimize oxidation.

- Heating rate: 10°C/min (range: 25–300°C).

- Data Interpretation:

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。